2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine
Description
2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine is a chemically modified nucleoside derivative widely utilized in oligonucleotide synthesis. Its structure features a 5'-hydroxyl group protected by a (4-methoxyphenyl)diphenylmethyl (MMTr) group, which enhances stability during solid-phase synthesis . This modification prevents unwanted side reactions and enables selective deprotection under controlled acidic conditions. The compound is particularly valuable in antiviral research and DNA-based therapeutic development due to its role in constructing high-purity oligonucleotides .
Properties
CAS No. |
57660-82-9 |
|---|---|
Molecular Formula |
C30H29N5O5 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-17-24-23(36)16-25(40-24)35-18-32-26-27(35)33-29(31)34-28(26)37/h2-15,18,23-25,36H,16-17H2,1H3,(H3,31,33,34,37)/t23-,24+,25+/m0/s1 |
InChI Key |
ASWIFIZNXYGPNA-ISJGIBHGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Methoxyphenyl and Diphenylmethoxy Groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the Purine Base: The purine base is attached via a glycosylation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Deprotection of the 5'-O-DMT Group
The acid-labile DMT group is selectively cleaved under mildly acidic conditions, enabling further functionalization at the 5'-position:
-
Reagents : Trichloroacetic acid (TCA) in dichloromethane (DCM) or dichloroacetic acid (DCA).
-
Mechanism : Protonation of the methoxy oxygen leads to carbocation formation, followed by hydrolysis .
Example :
text5'-O-DMT-2'-deoxyguanosine + TCA/DCM → 2'-deoxyguanosine-5'-OH + DMT carbocation
This reaction is critical for oligonucleotide synthesis, where sequential deprotection enables chain elongation .
Functionalization of the Guanosine Base
The N2-amino group of guanine undergoes acylation or alkylation to enhance stability or modulate interactions:
Acylation
-
Reagents : Isobutyryl chloride in anhydrous pyridine.
-
Outcome : Formation of N2-isobutyryl-2'-deoxyguanosine derivatives .
Table 1: Acylation Reactions
| Electrophile | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Isobutyryl chloride | N2-Isobutyryl-5'-O-DMT-2'-deoxyguanosine | 75–86 | >99.5 |
Similar methods are used for 7-methylguanosine synthesis, where dimethyl sulfate selectively methylates the N7 position under aqueous conditions .
Modification of Sugar Hydroxyl Groups
The 3'-OH group participates in phosphorylation or protection strategies:
Phosphorylation
-
Reagents : POCl₃ in trimethyl phosphate.
-
Application : Synthesis of 3'-phosphates or phosphoramidites for oligonucleotide assembly .
Protection with Silyl Groups
-
Reagents : tert-Butyldiphenylsilyl chloride (TBDPSCl) with imidazole.
-
Outcome : Stable 3'-O-TBDPS derivatives for selective 5'-OH activation .
Nucleophilic Substitution at the Methoxyphenyl Group
The 4-methoxyphenyl substituent may undergo demethylation or electrophilic aromatic substitution, though direct evidence is limited. Analogous systems show:
-
Demethylation : BBr₃ in DCM removes methoxy groups, yielding phenolic derivatives .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position .
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison with Structural Analogues
Stability Under Hydrolytic Conditions
The diphenylmethyl group enhances resistance to hydrolysis compared to unmodified guanosine. For example:
Challenges and Limitations
Scientific Research Applications
Chemical Properties and Stability
The compound has a molecular formula of approximately and a molecular weight of about 523.6 g/mol. The presence of the diphenylmethyl group contributes to its stability against hydrolysis, making it suitable for biological applications where stability is crucial. Furthermore, the methoxyphenyl group allows for nucleophilic substitution reactions, while the purine base can engage in typical nucleoside reactions such as phosphorylation and glycosylation.
Preliminary research indicates that 2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine exhibits significant biological activity, particularly in its interactions with nucleic acids. These interactions suggest potential roles in influencing DNA and RNA synthesis. Compounds structurally related to this molecule have been shown to act as inhibitors of nucleoside transporters or enzymes involved in nucleotide metabolism, indicating that this compound may possess therapeutic properties against various diseases.
Applications in Medicinal Chemistry
- Nucleotide Metabolism Inhibition : The compound's structural characteristics may allow it to inhibit specific enzymes involved in nucleotide metabolism, potentially acting as a therapeutic agent in conditions where nucleotide dysregulation occurs.
- Antiviral and Antitumor Activity : Similar compounds have demonstrated antiviral and antitumor properties, suggesting that this compound could be explored for similar therapeutic applications.
- Drug Development : The ability to modify its structure further enhances its potential as a lead compound for drug development targeting specific biological pathways.
Interaction Studies
Research focusing on the binding affinity of this compound with various biological macromolecules is ongoing. Initial findings suggest that it may interact with enzymes or receptors related to nucleotide metabolism, which is crucial for understanding its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural differences and functional attributes between 2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine and analogous nucleoside derivatives:
Key Observations:
Protecting Group Chemistry: The MMTr group in the target compound offers a balance between steric bulk and acid lability. Compared to the widely used DMT group, MMTr’s single methoxy substituent may slightly alter deprotection kinetics, requiring tailored acidic conditions . DMT derivatives (e.g., 5'-O-DMT-2'-deoxyguanosine) are industry standards due to their predictable cleavage under mild acid, but MMTr-modified compounds may provide enhanced solubility in organic solvents like acetonitrile .
N-Protection Strategies: While the target compound may lack N-protection, analogs like N2-isobutyryl- or N2-phenoxyacetyl-guanosine derivatives incorporate base modifications to prevent side reactions during phosphoramidite coupling . These modifications improve coupling efficiency (>99%) but require additional deprotection steps .
Multi-Protected Derivatives :
- Compounds with combined 5'-MMTr and 2'-O-TBDMS groups (e.g., ) demonstrate the utility of dual protection for RNA/DNA hybrid synthesis, where 2'-OH stabilization is critical .
Stability and Reactivity
- This property can reduce premature deprotection during synthesis .
- Solubility: Bulkier groups like MMTr enhance solubility in non-polar solvents, facilitating high-concentration reactions in solid-phase synthesis .
- Coupling Efficiency : DMT-protected nucleosides typically achieve >98% coupling efficiency, whereas MMTr derivatives may require optimization of activator reagents (e.g., 1H-tetrazole) to match performance .
Biological Activity
2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine is a modified nucleoside that exhibits significant biological activity. This compound, characterized by its unique structure, integrates a purine base with a complex phenolic side chain, which may enhance its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . Its structure includes:
- Guanosine base : A purine nucleoside.
- 5'-O-[(4-methoxyphenyl)(diphenyl)methyl] : A bulky substituent that may influence binding to enzymes or receptors.
The biological activity of this compound primarily stems from its ability to mimic natural nucleosides and interact with nucleic acids. Its mechanisms may include:
- Inhibition of Nucleic Acid Synthesis : Similar to other nucleoside analogs, it may inhibit DNA or RNA synthesis by competing with natural substrates.
- Modulation of Enzyme Activity : The bulky side chain could potentially alter the binding affinity or specificity of nucleoside kinases or polymerases.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Antiviral Activity : Some studies indicate potential efficacy against viral infections by inhibiting viral replication.
- Antitumor Properties : Analogous compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting a similar profile for this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study 1: Antiviral Efficacy
A study conducted by researchers evaluated the antiviral properties of various nucleoside analogs, including this compound. The compound was shown to inhibit the replication of specific RNA viruses in vitro, suggesting its potential as an antiviral therapeutic agent.
Case Study 2: Antitumor Activity
In another investigation, the cytotoxic effects of this compound were tested on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential role in cancer treatment strategies.
Q & A
Q. What is the role of the 5'-O-[(4-methoxyphenyl)(diphenyl)methyl] (DMT) group in this compound, and how is it removed during oligonucleotide synthesis?
The DMT group is a protecting group that prevents unwanted side reactions at the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its bulkiness enhances solubility in organic solvents and enables stepwise coupling. Removal typically involves acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), which cleave the acid-labile DMT group without damaging the nucleoside backbone. The deprotection efficiency can be monitored via UV-vis spectroscopy (detection of the trityl cation at 498 nm) .
Q. What synthetic strategies are commonly employed to introduce the DMT group at the 5'-position of 2'-deoxyguanosine?
The DMT group is introduced via a nucleophilic substitution reaction. The 5'-hydroxyl of 2'-deoxyguanosine is activated under anhydrous conditions (e.g., using pyridine as a base), followed by reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is typically conducted in dichloromethane or acetonitrile, with progress monitored by TLC or HPLC. Excess reagents are quenched with methanol, and the product is purified via silica gel chromatography .
Q. How is the purity of 2'-Deoxy-5'-O-DMT-guanosine validated in synthetic workflows?
Analytical HPLC with UV detection (260 nm) is standard, using a reverse-phase C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while H-NMR (in DMSO-d or CDCl) verifies structural integrity, particularly the presence of DMT aromatic protons (δ 6.8–7.4 ppm) and the absence of unprotected 5'-OH signals .
Advanced Research Questions
Q. How does the electronic environment of guanine influence regioselectivity during functionalization of 2'-deoxyguanosine derivatives?
The C2 amino group of guanine donates electron density to the purine ring, stabilizing σ-complexes during electrophilic attacks. For example, in 7-deaza-2'-deoxyguanosine derivatives, this electronic effect redirects reactivity from the C7 to the C8 position under acidic conditions (e.g., acetic acid), as observed in morpholino-methylation reactions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energetics .
Q. What challenges arise in stabilizing 2'-Deoxy-5'-O-DMT-guanosine under prolonged storage or harsh reaction conditions?
The DMT group is sensitive to light, moisture, and acidic/basic conditions. Degradation pathways include hydrolysis of the trityl ether or depurination of the glycosidic bond. Stabilization strategies include storage at −20°C under argon, use of desiccants, and avoiding prolonged exposure to temperatures >40°C. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS can identify degradation products .
Q. How can contradictions in reported synthetic yields for DMT-protected nucleosides be resolved?
Yield discrepancies often stem from differences in reaction scales, solvent purity, or workup methods. For example, small-scale reactions (<1 mmol) may report higher yields due to efficient mixing, while larger scales suffer from incomplete activation of the 5'-OH. Systematic optimization using design-of-experiments (DoE) approaches, such as varying equivalents of DMT-Cl (1.2–2.0 eq.) or reaction times (2–24 h), can identify robust conditions .
Q. What methodologies are effective for analyzing the stereochemical integrity of the glycosidic bond in DMT-protected guanosine derivatives?
H-H NOESY NMR can confirm the β-configuration of the glycosidic bond by detecting spatial proximity between the anomeric proton (H1') and H4'. Circular dichroism (CD) spectroscopy may also be used, as the DMT group’s aromatic chromophores can induce Cotton effects correlated with stereochemistry .
Methodological Considerations
Q. How can researchers mitigate side reactions during phosphoramidite coupling of 2'-Deoxy-5'-O-DMT-guanosine in oligonucleotide synthesis?
Key steps include:
- Activation: Use fresh 1H-tetrazole or 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) to activate the phosphoramidite.
- Coupling time: Optimize to 60–120 seconds to balance efficiency and side reactions.
- Capping: Apply acetic anhydride/N-methylimidazole to block unreacted 5'-OH groups.
- Oxidation: Use iodine/water/pyridine to stabilize the phosphite triester intermediate. LC-MS analysis of truncated sequences helps identify coupling failures .
Q. What advanced techniques are used to study the interaction of DMT-protected guanosine with DNA polymerases or reverse transcriptases?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (). Enzymatic assays (e.g., primer extension with P-labeled templates) assess incorporation efficiency. For example, studies on analogous 2'-deoxyguanosine triphosphates show inhibition of HIV-1 reverse transcriptase via competitive binding at the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
